Aquation/Hydrolysis Kinetics: cis-[Pd(NH₃)₂Cl₂] Reacts ~10⁶× Faster Than Cisplatin — Ab Initio Hydration Barrier Comparison
Ab initio calculations at the MP2/6-31+G(d) level with CCSD(T)/6-31++G(d,p) single-point energy evaluation were performed on the hydration reactions of cis-[Pd(NH₃)₂Cl₂] (cispd) and cisplatin (cis-[Pt(NH₃)₂Cl₂], cDDP). The first-step hydration reaction energies for NH₃ and Cl⁻ replacement were 5.2 and 9.8 kcal/mol for cispalladium, compared with 8.7 and 10.2 kcal/mol for cisplatin, respectively. The transition-state (TS) energies for Pd(II) complexes were found to be approximately 9.7 kcal/mol lower than those for Pt(II) analogs, yielding a computed rate acceleration of ~10⁶ (one million times faster) for the palladium case. This places the hydration rate of cis-[Pd(NH₃)₂Cl₂] 1–2 orders of magnitude above what experimental measurements had previously suggested for Pd(II) analogs [1].
| Evidence Dimension | First-step hydration reaction energy (NH₃ replacement / Cl⁻ replacement) and overall TS barrier |
|---|---|
| Target Compound Data | cis-[Pd(NH₃)₂Cl₂]: ΔE = 5.2 kcal/mol (NH₃), 9.8 kcal/mol (Cl⁻); TS energies ~9.7 kcal/mol lower than Pt; rate ~10⁶× faster than Pt analogs |
| Comparator Or Baseline | cisplatin (cis-[Pt(NH₃)₂Cl₂]): ΔE = 8.7 kcal/mol (NH₃), 10.2 kcal/mol (Cl⁻); baseline TS energies and hydration rates |
| Quantified Difference | TS barrier reduction of ~9.7 kcal/mol → ~10⁶-fold rate enhancement for Pd vs. Pt; reaction energies differ by ~3.5 kcal/mol (NH₃ step) and ~0.4 kcal/mol (Cl⁻ step) |
| Conditions | Ab initio MP2/6-31+G(d) optimization; CCSD(T)/6-31++G(d,p) single-point; CPCM solvation model (water); neutral pseudomolecule approach; transition state theory rate constants |
Why This Matters
For medicinal chemistry applications, the ~10⁶-fold faster aquation of cis-[Pd(NH₃)₂Cl₂] relative to cisplatin means it reaches its DNA-binding-competent aquated form far more rapidly, fundamentally altering its pharmacokinetic time course and necessitating distinct formulation or administration strategies compared to platinum-based drugs — a critical selection criterion for preclinical development programs.
- [1] Burda, J. V.; Zeizinger, M.; Leszczynski, J. Activation Barriers and Rate Constants for Hydration of Platinum and Palladium Square-Planar Complexes: An Ab Initio Study. The Journal of Chemical Physics 2004, 120 (3), 1253–1262. DOI: 10.1063/1.1633752. View Source
